
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, which plays a critical role in the recognition and response to microbial pathogens. TAK-242 has been shown to have potential therapeutic applications in a variety of diseases, including sepsis, inflammatory bowel disease, and cancer.
Mécanisme D'action
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting the signaling pathway of TLR4, which is a key component of the innate immune system. TLR4 is activated by the binding of bacterial lipopolysaccharides (LPS), which triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol blocks this signaling pathway by binding to an intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects in preclinical studies. In sepsis models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve survival rates. In inflammatory bowel disease models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation and improve disease symptoms. In cancer models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. Additionally, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity in preclinical studies. However, one limitation of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is its relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of more potent and long-lasting analogs of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. Additionally, there is interest in exploring the potential of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other therapies, such as antibiotics or chemotherapy. Finally, there is interest in exploring the potential of 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in other disease models, such as autoimmune diseases or neurodegenerative diseases.
Méthodes De Synthèse
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using a multi-step process, involving the reaction of 3,4,4,5-tetramethyl-1H-pyrazole-5-carboxylic acid with 3-pyridinecarboxaldehyde, followed by reduction and acylation steps. The synthesis method has been described in detail in several research articles.
Applications De Recherche Scientifique
3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied in preclinical and clinical studies, and has shown promising results in a variety of disease models. In sepsis models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to improve survival rates and reduce inflammation. In inflammatory bowel disease models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce inflammation and improve disease symptoms. In cancer models, 3,4,4,5-tetramethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-12(2,3)13(4,18)16(15-9)11(17)10-6-5-7-14-8-10/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQWZRLDIZCVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
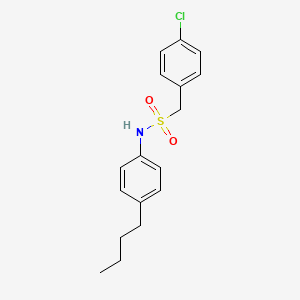
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
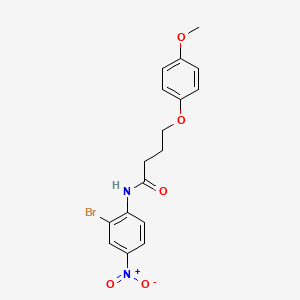
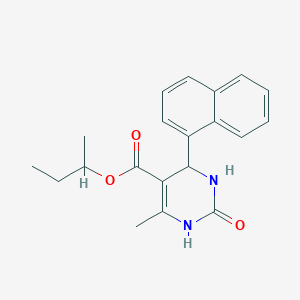
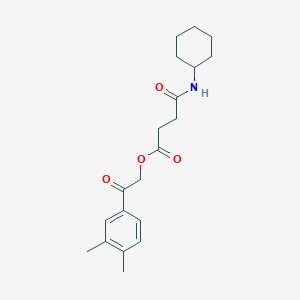
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)
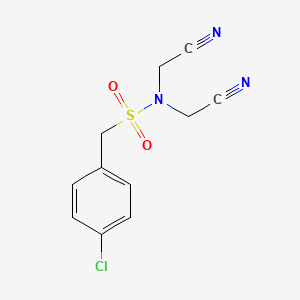


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
